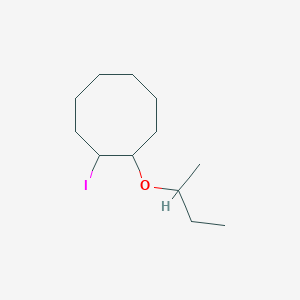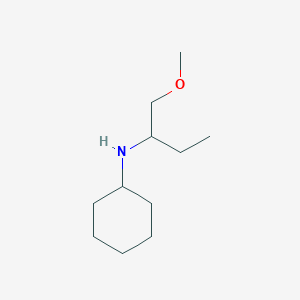
N-(1-methoxybutan-2-yl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methoxybutan-2-yl)cyclohexanamine is a chemical compound with the molecular formula C11H23NO It is characterized by a cyclohexane ring attached to an amine group, which is further substituted with a methoxybutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 1-methoxybutan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methoxybutan-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-(1-methoxybutan-2-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-methoxybutan-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: A simpler analog without the methoxybutyl substitution.
N-cyclohexylcyclohexanamine: A compound with two cyclohexane rings.
N-methylcyclohexanamine: A compound with a methyl group instead of the methoxybutyl group.
Uniqueness
N-(1-methoxybutan-2-yl)cyclohexanamine is unique due to the presence of the methoxybutyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-(1-methoxybutan-2-yl)cyclohexanamine |
InChI |
InChI=1S/C11H23NO/c1-3-10(9-13-2)12-11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3 |
Clave InChI |
FQHHKIGGWXFIPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
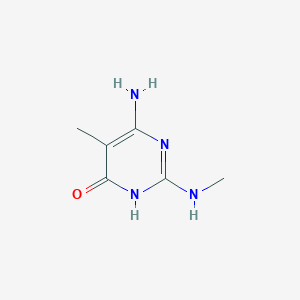
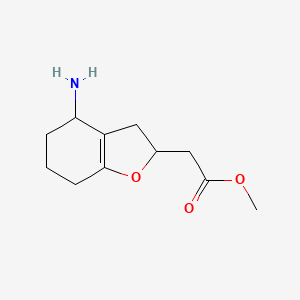
![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)

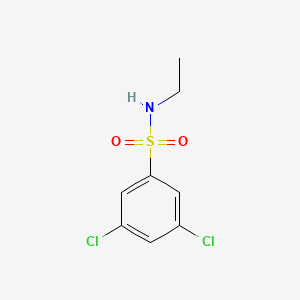


![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)

